molecular formula C10H10INO B6255333 6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1391274-71-7

6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B6255333
CAS No.: 1391274-71-7
M. Wt: 287.1
InChI Key:
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Description

6-Amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C10H10INO This compound is notable for its unique structure, which includes an amino group, an iodine atom, and a tetrahydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination and Iodination: : The synthesis of 6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one typically begins with the preparation of 1,2,3,4-tetrahydronaphthalen-1-one. This can be achieved through the hydrogenation of naphthalene. The resulting tetrahydronaphthalenone is then subjected to amination using ammonia or an amine source under suitable conditions, such as in the presence of a catalyst like palladium on carbon (Pd/C).

  • Iodination: : The iodination step involves the introduction of an iodine atom at the 7-position. This can be accomplished using iodine (I2) or an iodine donor like N-iodosuccinimide (NIS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used for this purpose.

  • Substitution: : The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or thiourea can replace the iodine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or THF.

    Substitution: NaN3, thiourea, often in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Azide or thiol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various modifications, making it valuable in the synthesis of heterocycles and other bioactive compounds.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals. It can be used as a scaffold for designing drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In material science, the compound can be used in the synthesis of polymers and advanced materials. Its iodine content also makes it useful in radiolabeling for imaging studies.

Mechanism of Action

The biological activity of 6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one is likely mediated through its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the iodine atom may enhance binding affinity through halogen bonding. The compound’s effects are exerted through pathways involving these interactions, potentially leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the iodine atom, which may result in different reactivity and biological activity.

    7-Iodo-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.

    6-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a bromine atom instead of iodine, which may influence its reactivity and biological properties.

Uniqueness

The presence of both an amino group and an iodine atom in 6-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-one makes it unique. This combination allows for diverse chemical reactions and potential biological activities, distinguishing it from other related compounds.

Properties

CAS No.

1391274-71-7

Molecular Formula

C10H10INO

Molecular Weight

287.1

Purity

95

Origin of Product

United States

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